![molecular formula C23H27FO4 B2447047 2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one CAS No. 337513-52-7](/img/structure/B2447047.png)

2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

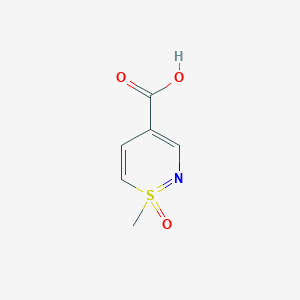

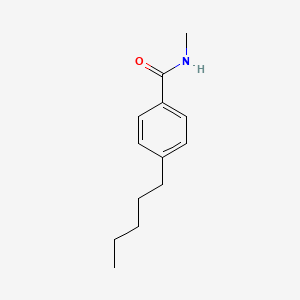

The compound “2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one” has a molecular formula of C23H27FO4 . It’s a complex organic compound with multiple functional groups, including a fluorophenyl group, a hydroxy group, and a cyclohexenone ring .

Molecular Structure Analysis

The molecular structure of this compound is likely stabilized by intramolecular O-H⋯O hydrogen bonds . In the crystal, each molecule and its symmetry-related molecule by twofold rotation form a dimer through a pair of intermolecular C-H⋯O hydrogen bonds .Physical And Chemical Properties Analysis

The compound has an average mass of 386.457 Da and a mono-isotopic mass of 386.189331 Da . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.Scientific Research Applications

Molecular Structure and Synthesis

- This compound has been synthesized via multicomponent reactions involving Aldol–Michael addition, with its molecular structure confirmed by spectroscopic methods and X-ray crystallography. This process demonstrates high yield and efficiency in synthesizing similar complex organic compounds (Barakat et al., 2016).

Crystal Structure Analysis

- The crystal structures of derivatives of this compound have been extensively studied. These studies provide insights into the packing patterns and molecular conformations of similar bis-dimedone derivatives, essential for understanding their physical and chemical properties (Bolte et al., 2001).

Pharmaceutical Potential

- Certain derivatives have shown promising biological activities. For instance, a study on biscyclohexane diol derivatives extrapolated structural features to molecular docking studies with focal adhesion kinase (FAK) for potential anticancer properties. These compounds exhibit considerable bacterial inhibition, suggesting potential as pharmaceutical agents (Kokila et al., 2017).

Chemical Reactions and Enantioselectivity

- Research on similar compounds, like 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, has been conducted to explore chemoselectivity, regioselectivity, and enantioselectivity in reactions, crucial for developing asymmetric synthesis methods in organic chemistry (Wang et al., 2022).

Analytical and Synthetic Chemistry

- This compound and its derivatives have been the subject of various analytical and synthetic studies, emphasizing their importance in the development of new synthetic pathways and analytical techniques. These studies include characterization by spectral methods and X-ray single crystal diffraction, and examination of their electronic absorption and molecular orbital analyses (Barakat et al., 2018).

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The diverse biological activities of indole derivatives suggest that the compound could have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name |

2-[(4-fluorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(24)8-6-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYOXFVNEREKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)F)C3=C(CC(CC3=O)(C)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2446964.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2446966.png)

![8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446967.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2446971.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2446975.png)

![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2446985.png)